N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-naphthamide
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Overview
Description
“N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-naphthamide” is a complex organic compound. It contains a benzothiazole ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), and a naphthamide group, which is derived from naphthalene .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzothiazole and naphthamide groups. The benzothiazole group would likely contribute to the aromaticity of the compound, while the naphthamide group could potentially participate in various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzothiazole and naphthamide groups could potentially affect its solubility, melting point, and boiling point .Scientific Research Applications
Synthesis and Anticancer Evaluation
Research involving compounds with similar chemical structures to N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-naphthamide often focuses on their synthesis and evaluation for potential anticancer properties. Studies on the synthesis of naphthyridine derivatives and their evaluation against human tumor cell lines have indicated that certain structural modifications can lead to significant cytotoxic activities. For example, the addition of specific substituents and functional groups has been shown to influence the compound's ability to target topoisomerase enzymes or induce cell cycle arrest and apoptosis in cancer cells (Ruchelman et al., 2003), (Kong et al., 2018).
Antibacterial and Antimicrobial Properties
Another area of research interest is the exploration of the antibacterial and antimicrobial properties of benzothiazole and naphthyridine derivatives. Studies have demonstrated that certain derivatives exhibit promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. The structural basis for this activity, as well as the potential for non-cytotoxic concentrations to be effective against microbial targets, has been a focus, indicating a potential avenue for the development of new antibacterial agents (Palkar et al., 2017).
Novel Synthetic Pathways and Chemical Transformations
The chemical synthesis of benzothiazole and naphthyridine derivatives, including methodologies for introducing various functional groups and achieving complex structural motifs, is a significant area of research. Innovative synthetic pathways that lead to the formation of these compounds with high selectivity and yield are crucial for advancing the study and application of such chemicals in medicinal chemistry and drug development. Studies have highlighted the utility of specific reagents and conditions in facilitating these synthetic processes, opening up new possibilities for the creation of compounds with enhanced biological activities (Voskressensky et al., 2005).
Mechanism of Action
Future Directions
The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a pharmaceutical, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy in preclinical and clinical trials .
Properties
IUPAC Name |
N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2S/c1-20(2)10-15-17(16(23)11-20)25-19(21-15)22-18(24)14-9-5-7-12-6-3-4-8-13(12)14/h3-9H,10-11H2,1-2H3,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOWXNNBJCRMLGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)C3=CC=CC4=CC=CC=C43)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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